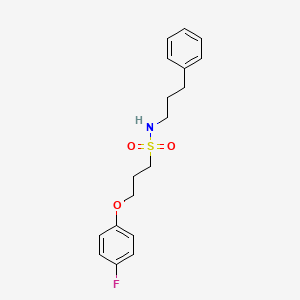

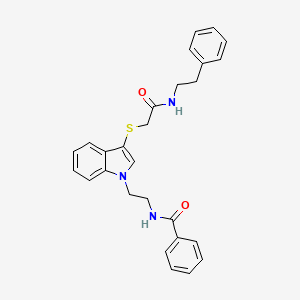

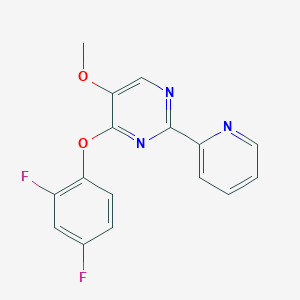

![molecular formula C22H20N4O2 B2518467 1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-65-4](/img/structure/B2518467.png)

1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrido[3,2-d]pyrimidine, which is a fused heterocyclic compound that has garnered interest due to its potential pharmaceutical applications. The structure of the compound suggests that it may possess interesting chemical and biological properties, which could be explored for therapeutic uses.

Synthesis Analysis

The synthesis of related pyrido[3,2-d]pyrimidine derivatives has been reported using a water-mediated, catalyst-free method, which is a practical approach for creating a series of functionalized pyrimidine diones . This method involves a one-pot multicomponent reaction that is environmentally friendly due to the avoidance of toxic solvents and additives, and it also features operational simplicity and high atom-economy . Although the specific synthesis of 1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is not detailed, the general approach could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a fused ring system that can undergo various electrophilic substitution reactions . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can direct further functionalization at specific positions on the heterocycle . The presence of dimethylbenzyl and pyridin-2-ylmethyl groups in the compound of interest would likely affect its electronic properties and reactivity patterns.

Chemical Reactions Analysis

Pyrido[3,2-d]pyrimidine derivatives can participate in a variety of chemical reactions. For instance, halogenation, aminomethylation, acylation, and azo coupling reactions have been observed with similar compounds . The specific reactivity of 1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The fused ring system and the nature of the substituents can affect properties such as solubility, melting point, and stability . The compound's solubility in water or organic solvents would be an important consideration for its potential use in pharmaceutical formulations. Additionally, the stability of the compound under physiological conditions would be crucial for its viability as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

One study highlights a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione as a starting point. This approach avoids traditional purification techniques like chromatography, instead opting for washing with ethanol to obtain pure products (Ahadi et al., 2014).

Photophysical Properties and pH-Sensing Application

Another study explores the design and synthesis of pyrimidine-phthalimide derivatives with unique solid-state fluorescence and solvatochromism. These properties make them suitable for developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).

Catalyzed Synthesis Techniques

Research on efficient synthesis methods for pyridine-pyrimidines and their bis-derivatives using ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation demonstrates significant advancements in catalyzed synthesis techniques (Rahmani et al., 2018).

Crystal Structure Analysis

Studies on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into the molecular and crystal structures, which are crucial for understanding the physical properties and potential applications of these compounds (Trilleras et al., 2009).

Regioselective Synthesis

Research on the regioselective synthesis of pyrano[3,2-d]pyrimidine-2,4(1H)-diones and furo[3,2-d]pyrimidine-2,4(1H)-diones from thermal sigmatropic rearrangement of uracils provides valuable insights into the synthesis of structurally complex pyrimidine derivatives (Majumdar & Das, 1997).

Eigenschaften

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-8-9-16(2)17(12-15)13-25-19-7-5-11-24-20(19)21(27)26(22(25)28)14-18-6-3-4-10-23-18/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPZTOPMAFUSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

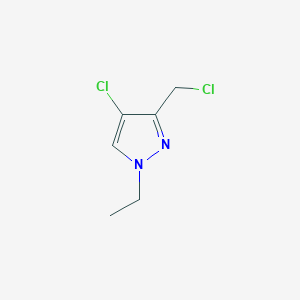

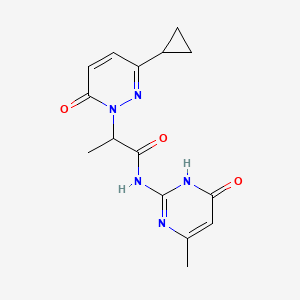

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)

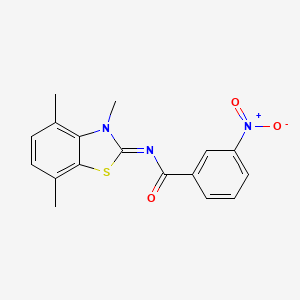

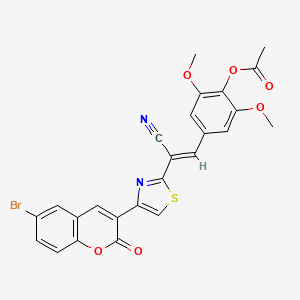

![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)

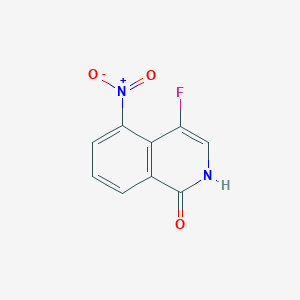

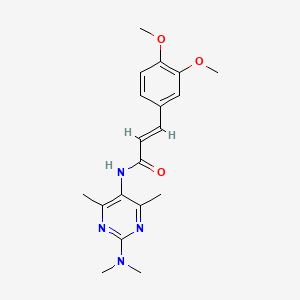

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)